molecular formula C10H7N5O B5802867 2-[2-(dicyanomethylene)hydrazino]benzamide

2-[2-(dicyanomethylene)hydrazino]benzamide

Cat. No. B5802867
M. Wt: 213.20 g/mol
InChI Key: GOKYLBIPIKEWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(dicyanomethylene)hydrazino]benzamide, also known as DCBH, is a chemical compound that has been used in scientific research for its ability to act as an electron acceptor and donor. Its unique properties make it a valuable tool in the field of biochemistry and biophysics. In

Mechanism of Action

2-[2-(dicyanomethylene)hydrazino]benzamide acts as an electron acceptor and donor, which allows it to participate in redox reactions. It can accept electrons from reducing agents such as NADH and donate electrons to oxidizing agents such as O2. This property makes it a valuable tool for studying redox processes in biomolecules.
Biochemical and Physiological Effects:
2-[2-(dicyanomethylene)hydrazino]benzamide has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to inhibit the activity of enzymes involved in oxidative phosphorylation, which can affect cellular energy production.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(dicyanomethylene)hydrazino]benzamide in lab experiments is its ability to act as both an electron acceptor and donor, which allows it to participate in a wide range of redox reactions. However, its ability to induce oxidative stress in cells can also be a limitation, as it can affect the viability of cells in experiments.

Future Directions

There are several areas of future research that could benefit from the use of 2-[2-(dicyanomethylene)hydrazino]benzamide. One area of interest is the study of redox processes in cancer cells, as 2-[2-(dicyanomethylene)hydrazino]benzamide has been shown to induce oxidative stress in cells. Another area of interest is the development of new fluorescent probes based on 2-[2-(dicyanomethylene)hydrazino]benzamide for detecting ROS in living cells. Additionally, 2-[2-(dicyanomethylene)hydrazino]benzamide could be used in the development of new drugs that target redox processes in cells.

Synthesis Methods

2-[2-(dicyanomethylene)hydrazino]benzamide can be synthesized by reacting 2-aminobenzamide with malononitrile in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Scientific Research Applications

2-[2-(dicyanomethylene)hydrazino]benzamide has been widely used in scientific research as a redox-active probe for studying electron transfer processes in biomolecules such as proteins, DNA, and RNA. It has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells.

properties

IUPAC Name

2-[2-(dicyanomethylidene)hydrazinyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c11-5-7(6-12)14-15-9-4-2-1-3-8(9)10(13)16/h1-4,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKYLBIPIKEWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dicyanomethylidene)hydrazinyl]benzamide

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